ML 145 Exhibits Significantly Higher Potency at Human GPR35 than Probe ML194
In a direct comparison of three chemical scaffolds, ML 145 (CID2286812) was identified as the most potent GPR35 antagonist, with an IC50/EC50 of 20.1 nM. This is significantly more potent than the third-generation probe ML194 (CID9581011), which has a reported potency of 160 nM [1]. This 8-fold difference in potency makes ML 145 the preferred tool for achieving complete receptor blockade at lower concentrations.
| Evidence Dimension | Potency (IC50/EC50) |
|---|---|
| Target Compound Data | 20.1 nM |
| Comparator Or Baseline | ML194 (CID9581011): 160 nM |
| Quantified Difference | ML 145 is approximately 8-fold more potent (160 nM / 20.1 nM = 7.96) |
| Conditions | β-arrestin recruitment assay (PathHunter) at human GPR35 |
Why This Matters
For researchers requiring robust and complete antagonism of human GPR35, ML 145's higher potency ensures effective target engagement at lower working concentrations, minimizing potential off-target effects.
- [1] Heynen-Genel, S., et al. (2011). Selective GPR35 Antagonists - Probe 3. Probe Reports from the NIH Molecular Libraries Program. PMID: 22834041. View Source
